4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine
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Overview
Description
4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine is a complex organic compound that features a naphthalene ring substituted with a fluorosulfonyloxy group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The fluorosulfonyloxy group is introduced through a sulfonation reaction, followed by fluorination. The morpholine moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine moiety may also contribute to the compound’s overall biological activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorosulfonyloxynaphthalene-1-carbonyl)morpholine
- 4-(3-Chlorosulfonyloxynaphthalene-2-carbonyl)morpholine
- 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)piperidine
Uniqueness
4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine is unique due to the specific positioning of the fluorosulfonyloxy group and the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-fluorosulfonyloxynaphthalene-2-carbonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-23(19,20)22-14-10-12-4-2-1-3-11(12)9-13(14)15(18)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDCQVAKIKCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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